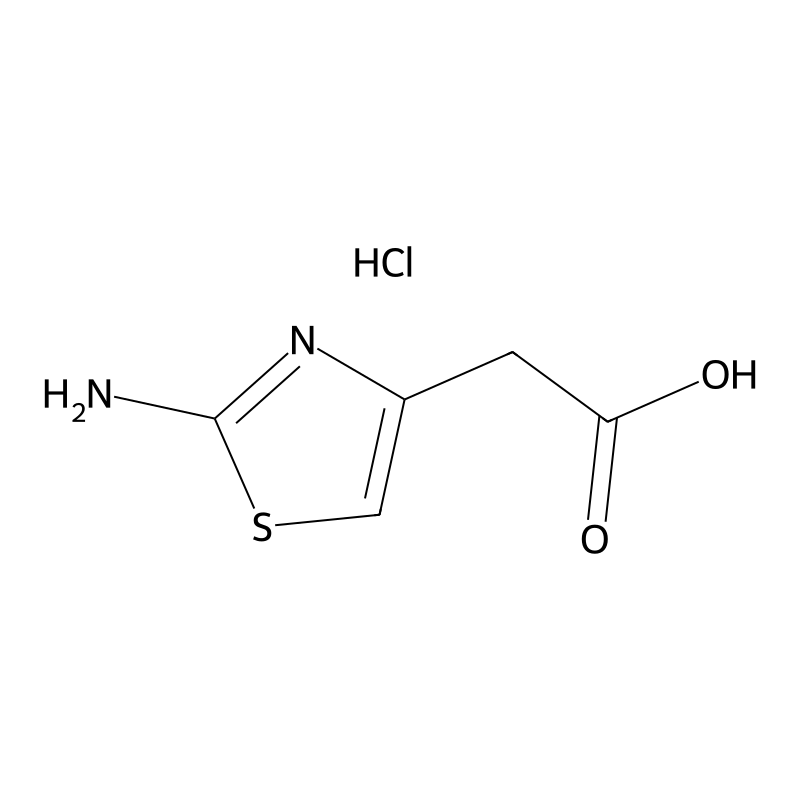

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Applications:

2-(2-Aminothiazol-4-yl)acetic acid (the uncharged form of the hydrochloride salt) has been explored for its potential in developing modified electrodes for electrochemical applications. One study describes its use in the preparation of poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes []. These modified electrodes demonstrated promising results for the voltammetric determination of copper ions, suggesting potential applications in environmental monitoring or sensor development.

Synthesis of Novel Materials:

The unique properties of 2-(2-aminothiazol-4-yl)acetic acid have also attracted interest in the synthesis of novel materials. Researchers have utilized it in the electrochemical synthesis of a novel thiozole-based copolymer with 2-aminothiazole []. This newly synthesized material displayed interesting properties, suggesting potential applications in various fields, such as electronics or material science.

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a hydrochloride salt of the amino thiazole derivative. Its molecular formula is C5H7ClN2O2S, and it has a CAS number of 66659-20-9. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an amino group and an acetic acid moiety enhances its potential interactions within biological systems .

- Acid-base reactions: The carboxylic acid group can donate protons, while the amino group can accept protons.

- Nucleophilic substitutions: The thiazole nitrogen can act as a nucleophile in reactions with electrophiles.

- Condensation reactions: It can form amides or esters when reacted with appropriate reagents.

These reactions are crucial for its potential modifications and applications in medicinal chemistry.

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride exhibits various biological activities, primarily due to its thiazole structure. Some notable activities include:

- Antimicrobial properties: Compounds containing thiazole rings often show efficacy against bacteria and fungi.

- Antitumor activity: Research indicates that thiazole derivatives can inhibit tumor growth and proliferation.

- Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for drug action .

Several methods exist for synthesizing 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride:

- From Thiazole Derivatives: Starting from thiazole derivatives, the introduction of an amino group followed by acetic acid derivatization can yield the desired compound.

- Via Multistep Synthesis: A multi-step synthetic approach involving the formation of intermediates that undergo subsequent transformations to yield the final product.

- Using Reagents: Specific reagents such as acetic anhydride or acetic acid in the presence of catalysts can facilitate the synthesis .

The applications of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride are diverse:

- Pharmaceutical development: It serves as a lead compound for developing new antimicrobial or anticancer agents.

- Biochemical research: Used as a tool in studying enzyme mechanisms or metabolic pathways.

- Agricultural chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests .

Interaction studies have shown that 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride can interact with various biological macromolecules:

- Proteins: Binding studies indicate that it may interact with specific protein targets, influencing their activity.

- DNA/RNA: Preliminary studies suggest potential interactions with nucleic acids, which could affect gene expression or replication processes .

These interactions are critical for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-thiazoleacetic acid | Similar thiazole structure | Different functional groups |

| Thiazole acetic acid | Lacks amino group | Less polar than 2-(2-Aminothiazol...) |

| Benzothiazole derivatives | Contains benzene ring | Enhanced lipophilicity |

These compounds highlight the uniqueness of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride due to its specific functional groups and biological activities.